5-Oxa-8-azaspiro[3.6]decane hydrochloride
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Overview
Description
5-Oxa-8-azaspiro[3.6]decane hydrochloride: is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[3.6]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms to form the spiro structure. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 5-Oxa-8-azaspiro[3.6]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxa-8-azaspiro[3.6]decane hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between spiro compounds and biological molecules. It may serve as a model compound for investigating the behavior of spiro structures in biological systems .
Medicine: In medicine, 5-Oxa-8-azaspiro[3Its unique structure may contribute to the development of new drugs with specific biological activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Oxa-8-azaspiro[3.6]decane hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on target molecules, potentially altering their activity. The exact pathways and molecular targets involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- 5-Oxa-2-azaspiro[3.6]decane hydrochloride
- 5-Oxa-7-azaspiro[3.6]decane hydrochloride
- 5-Oxa-9-azaspiro[3.6]decane hydrochloride
Uniqueness: 5-Oxa-8-azaspiro[3.6]decane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
5-oxa-8-azaspiro[3.6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLGUIGZCFITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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